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Compound of Interest

Compound Name:
2,3-Dihydro-1-benzofuran-5-

ylmethanol

Cat. No.: B034564 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif that forms the core of

numerous biologically active compounds. Its unique structural and electronic properties make it

a versatile template for the design of novel therapeutic agents. This guide provides a

comparative analysis of the structure-activity relationships (SAR) of various 2,3-

dihydrobenzofuran derivatives, focusing on their anticancer, anti-inflammatory, and

cholinesterase inhibitory activities. The information presented herein is supported by

experimental data to aid researchers in the rational design of new and more potent drug

candidates.

Anticancer Activity
2,3-Dihydrobenzofuran derivatives have demonstrated significant potential as anticancer

agents, with their mechanism of action often involving the inhibition of critical cellular processes

such as cell proliferation and survival. The substitution pattern on the dihydrobenzofuran ring

plays a crucial role in determining their cytotoxic efficacy.
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Substitution at C2 and C3: The stereochemistry and nature of substituents at the C2 and C3

positions of the dihydrofuran ring are critical for anticancer activity. For instance, the

presence of a spiro-cyclopropyl group at C2 and a hydroxyl group at C3 can lead to potent

activity.

Aromatic Ring Substitution: Halogenation, particularly with fluorine and bromine, on the

benzofuran ring has been shown to enhance the biological effects of these derivatives.[1][2]

The presence of hydroxyl and/or carboxyl groups also contributes to increased anticancer

and anti-inflammatory properties.[1][2]

Hybrid Molecules: Hybrid compounds incorporating other pharmacologically active moieties,

such as chalcones or triazoles, have shown promising cytotoxic effects against various

cancer cell lines.

Comparative Anticancer Activity Data
Compound

Substitution
Pattern

Cancer Cell
Line

IC50 (µM) Reference

Compound 1
5-chloro-6-

cyclohexyl
- - [3]

Fluorinated

Derivatives

Varied fluorine,

bromine,

hydroxyl, and

carboxyl groups

HCT116

(colorectal)

Ranged from

potent to

moderate

[1][2]

Dihydrobenzofur

an-2-ones

Alkyl or aryl

group at C6,

chlorine at C5

- Potent inhibitors [3]

Natural

Dihydrobenzofur

ans (from

Polygonum

barbatum)

Varied

substitutions

NCI-H460 (lung),

CAL-27 (oral)
48.52 - 53.24 [4][5]
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Inflammation is a key pathological feature of many chronic diseases, and 2,3-

dihydrobenzofuran derivatives have emerged as promising anti-inflammatory agents. Their

mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling

pathways.

Structure-Activity Relationship Summary
Inhibition of Prostaglandin Synthesis: A significant anti-inflammatory mechanism for these

derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to

prostaglandin synthesis.[3]

Modulation of NF-κB Pathway: Some derivatives have been shown to inhibit the

lipopolysaccharide (LPS)-induced transcriptional activity of NF-κB, a crucial regulator of the

inflammatory response.

Fluorination: The introduction of fluorine atoms into the benzofuran structure has been

demonstrated to enhance anti-inflammatory effects.[1][2] For instance, certain fluorinated

derivatives have shown potent inhibition of pro-inflammatory mediators like IL-6, CCL2, nitric

oxide (NO), and prostaglandin E2 (PGE2).[1][2]

Comparative Anti-inflammatory Activity Data
Compound Target/Assay IC50 (µM) Reference

Fluorinated

Dihydrobenzofurans
IL-6 inhibition 1.2 - 9.04 [1][2]

CCL2 inhibition 1.5 - 19.3 [1][2]

Nitric Oxide inhibition 2.4 - 5.2 [1][2]

PGE2 inhibition 1.1 - 20.5 [1][2]

Benzofuran-3(2H)-one

derivatives

TNF-α-induced

monocyte adhesion
>70% inhibition [6]

5-chloro-6-cyclohexyl-

2,3-

dihydrobenzofuran-2-

one

Prostaglandin

synthesis inhibition

More potent than

indomethacin
[3]
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Cholinesterase Inhibitory Activity
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's

disease. 2,3-Dihydrobenzofuran derivatives have been investigated as potential inhibitors of

acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Structure-Activity Relationship Summary
Dual Inhibition: Many 2-arylbenzofuran derivatives exhibit good dual inhibitory activity

against both AChE and BACE1 (β-secretase), another key enzyme in Alzheimer's disease

pathology.

Key Interactions: Molecular docking studies suggest that the amino, hydroxyl, amide, and

ester groups on the benzofuran scaffold can form favorable hydrogen bond interactions with

the active site of the cholinesterase enzyme.[7]

Hybrid Scaffolds: Hybrid molecules linking the benzofuran ring to other known

pharmacophores, such as N-methyl-N-benzylamine, have shown potent cholinesterase

inhibitory activity.

Comparative Cholinesterase Inhibitory Activity Data
Compound Enzyme IC50 (µM) Reference

2-Arylbenzofuran

derivative 20

Acetylcholinesterase

(AChE)
0.086 [8]

β-secretase (BACE1) 0.043 [8]

Benzofuran-triazole

hybrid 10d

Acetylcholinesterase

(AChE)
0.55 [9]

Cathafuran C (from

Morus alba)

Butyrylcholinesterase

(BChE)
Potent inhibitor [10]

N-glycosyl benzofuran

derivative 5a

Acetylcholinesterase

(AChE)
84% inhibition [11]
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Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of

potential medicinal agents.[12]

Cell Seeding: Cancer cell lines (e.g., HCT116, NCI-H460, CAL-27) are seeded in 96-well

plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for

cell attachment.[5][13]

Compound Treatment: The 2,3-dihydrobenzofuran derivatives are dissolved in dimethyl

sulfoxide (DMSO) and then diluted to various concentrations in the cell culture medium. The

cells are treated with these concentrations and incubated for 48-72 hours.[5][14]

MTT Addition: After the incubation period, MTT solution (0.5 mg/mL in phosphate-buffered

saline) is added to each well, and the plate is incubated for another 1-4 hours at 37°C.[13]

[14]

Formazan Solubilization: The medium is removed, and DMSO is added to each well to

dissolve the formazan crystals.[13][14]

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader. The percentage of cell viability is calculated relative to untreated control

cells.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition
Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in

lipopolysaccharide (LPS)-stimulated macrophages.[13]

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and

allowed to adhere overnight.[13]

Compound and LPS Treatment: The cells are pre-treated with various concentrations of the

test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours to induce

NO production.[13]
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Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture

supernatant is measured using the Griess reagent. An equal volume of supernatant and

Griess reagent is mixed and incubated for 10 minutes at room temperature.

Absorbance Reading: The absorbance is measured at 540 nm. The amount of nitrite is

determined from a sodium nitrite standard curve.

IC50 Calculation: The concentration of the compound that inhibits NO production by 50%

(IC50) is calculated.

Cholinesterase Inhibition Assay (Ellman's Method)
This is a colorimetric method used to determine the activity of acetylcholinesterase.[10][15]

Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), acetylthiocholine iodide

(ATCI) solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution, and the test compound

solutions in varying concentrations.[15][16]

Enzyme and Inhibitor Incubation: In a 96-well plate, add the acetylcholinesterase enzyme

solution to each well, followed by the test compound or a vehicle control. Incubate for a

predefined period (e.g., 15 minutes) at room temperature.[16]

Reaction Initiation: Add DTNB solution to each well, followed by the ATCI substrate solution

to start the reaction.[16]

Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals

(e.g., every minute for 10-15 minutes) using a microplate reader.[16]

Data Analysis: Calculate the rate of reaction. The percentage of inhibition is determined by

comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited

enzyme. The IC50 value is then calculated from the dose-response curve.[16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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